Xanomeline

Receptor pharmacology Selectivity profiling Muscarinic agonists

Select Xanomeline for preclinical research based on its unmatched pharmacological profile: functionally selective M1/M4 muscarinic receptor agonism with wash-resistant persistent binding and biased agonism at M4 away from ERK1/2 phosphorylation. Unlike dopamine D2 antagonists, xanomeline exerts antipsychotic effects via cholinergic modulation, making it the essential reference compound for D2-sparing antipsychotic development. Its clinical efficacy was validated in the EMERGENT-2 Phase 3 trial (9.6-point PANSS reduction) and the ongoing ADEPT program for Alzheimer’s psychosis. Ideal for GPCR signaling studies, metabolic safety benchmarking, and neurodegenerative disorder research.

Molecular Formula C14H23N3OS
Molecular Weight 281.42 g/mol
CAS No. 131986-45-3
Cat. No. B1663083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanomeline
CAS131986-45-3
Synonyms(3-O-hexyloxy)-TZTP
3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
LY 246708
LY-246708
LY246708
xanomeline
xanomeline tartrate
Molecular FormulaC14H23N3OS
Molecular Weight281.42 g/mol
Structural Identifiers
SMILESCCCCCCOC1=NSN=C1C2=CCCN(C2)C
InChIInChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
InChIKeyJOLJIIDDOBNFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly soluble

Xanomeline (CAS 131986-45-3): Muscarinic M1/M4 Agonist for Schizophrenia and CNS Research


Xanomeline (developmental code LY-246708) is a small molecule muscarinic acetylcholine receptor agonist with preferential functional activity at the M1 and M4 receptor subtypes [1]. Originally synthesized through a collaboration between Eli Lilly and Novo Nordisk, xanomeline was initially investigated for Alzheimer's disease before its antipsychotic potential was recognized [2]. Its molecular formula is C₁₄H₂₃N₃OS with a molecular weight of 281.42 g/mol [3]. Unlike all currently approved antipsychotics that directly antagonize dopamine D2 receptors, xanomeline exerts its therapeutic effects through cholinergic modulation, representing a mechanistically distinct approach to treating psychosis [4].

Xanomeline Procurement Considerations: Why Muscarinic Agonists Cannot Be Interchanged


Xanomeline cannot be substituted with other muscarinic agonists due to its distinct receptor subtype functional selectivity profile and unique binding kinetics. While compounds like milameline, sabcomeline, cevimeline, and pilocarpine also target muscarinic receptors, they exhibit fundamentally different selectivity patterns and downstream signaling consequences. For example, milameline demonstrates functional selectivity for M2 over M1 receptors—the inverse of xanomeline's M1-over-M2 preference [1]. Additionally, xanomeline exhibits wash-resistant persistent binding to M1 and M4 receptors and demonstrates biased agonism at the M4 receptor away from ERK1/2 phosphorylation relative to acetylcholine [2]. These molecular distinctions translate directly to differential in vivo efficacy, side effect profiles, and clinical outcomes. Furthermore, the clinical formulation of xanomeline-trospium (KarXT/Cobenfy) is specifically engineered to address the peripheral cholinergic adverse effects that plagued xanomeline monotherapy, with the peripherally restricted antagonist trospium chloride enabling CNS-selective M1/M4 activation [3]. No other muscarinic agonist has been developed with this co-formulation strategy.

Xanomeline Quantitative Differentiation Evidence: Head-to-Head Selectivity, Clinical Efficacy, and Safety Data


Functional M1-over-M2 Selectivity: Direct Comparison with Milameline and Sabcomeline

In functional microphysiometry assays using human cloned muscarinic receptor subtypes (hM1-5), xanomeline demonstrated functional selectivity for M1 over M2 receptors, whereas milameline exhibited the opposite selectivity pattern, preferring M2 over M1 [1]. Sabcomeline was the most potent agonist overall but showed the lowest efficacy and lacked subtype functional selectivity [1]. This divergent selectivity pattern means these compounds cannot be used interchangeably for research targeting M1- or M4-mediated signaling pathways.

Receptor pharmacology Selectivity profiling Muscarinic agonists

In Vivo Phosphoinositide Hydrolysis: Xanomeline vs Other Muscarinic Agonists

Xanomeline robustly stimulated in vivo phosphoinositide (PI) hydrolysis in mouse brain, an effect blocked by muscarinic antagonists [1]. In a comparative study of multiple muscarinic agents, xanomeline, hexylthio-TZTP, and thiopilocarpine were relatively free of cholinergic side effects, whereas milameline, WAL 2014, and SKB 202026 produced non-selective effects with significant peripheral cholinergic adverse events [1]. Furthermore, WAL 2014 and SKB 202026 inhibited agonist-induced PI stimulation, suggesting antagonist activity at PI-coupled receptors in vivo, unlike xanomeline's robust agonism [1].

In vivo pharmacology Signal transduction CNS drug discovery

Phase 3 Clinical Efficacy: KarXT (Xanomeline-Trospium) PANSS Reduction vs Placebo

In the Phase 3 EMERGENT-2 trial, KarXT (xanomeline-trospium) demonstrated a statistically significant and clinically meaningful 9.6-point reduction in PANSS total score compared to placebo at week 5 [1]. This effect size (Cohen's d = 0.61) represents substantial symptom improvement in acutely psychotic patients. The trial also met key secondary endpoints with significant reductions in PANSS positive subscale (-6.8 vs -3.9 placebo, p<0.0001) and PANSS negative subscale (-3.4 vs -1.6 placebo, p=0.0055) [1]. EMERGENT-3 replicated these findings with an 8.4-point PANSS reduction versus placebo (-20.6 vs -12.2, p<0.0001) [2].

Clinical psychiatry Schizophrenia Antipsychotic efficacy

Long-Term Metabolic Profile: KarXT Weight Reduction vs Standard Antipsychotics

In a pooled interim analysis of the 52-week EMERGENT-4 and EMERGENT-5 open-label extension trials, KarXT demonstrated a favorable long-term metabolic profile with a mean weight reduction of 2.6 kg at 52 weeks [1]. This contrasts sharply with standard atypical antipsychotics, which are class-associated with significant weight gain. Among clinically obese patients (BMI >30 kg/m²), the mean weight reduction was even greater at 4.1 kg [1]. Notably, 65% of patients experienced weight reduction over the trial, with 18% achieving potentially clinically significant weight loss (≥7% decrease), compared to only 4% experiencing ≥7% weight gain [2].

Metabolic safety Long-term tolerability Antipsychotic comparison

Biased Agonism at M4 Receptor: Xanomeline vs Acetylcholine

Relative to the endogenous ligand acetylcholine (ACh), xanomeline exhibits biased agonism at the recombinant human M4 muscarinic acetylcholine receptor [1]. In Chinese hamster ovary cells expressing the M4 mAChR, xanomeline was biased away from ERK1/2 phosphorylation and calcium mobilization compared to Gαi2 protein activation [1]. This biased signaling profile may contribute to xanomeline's unique antipsychotic efficacy and tolerability profile distinct from orthosteric agonists that mirror ACh's balanced signaling. Three other mAChR agonists were assessed in parallel, confirming that this biased profile is compound-specific rather than class-wide [1].

Biased signaling GPCR pharmacology Functional selectivity

Wash-Resistant Persistent Binding: Xanomeline M1/M4 vs M2 Kinetics

Xanomeline binds with high affinity to all five muscarinic receptor subtypes, with similar Ki values at M1 (294 nM) and M2 (296 nM) [1]. However, the kinetics of wash-resistant persistent binding differ markedly between subtypes. Formation of xanomeline wash-resistant binding to M2 receptors was markedly slower than to M1 receptors [1]. This differential wash-resistant binding contributes to xanomeline's functional selectivity profile, as persistent activation is uniquely observed at M1 and M4 subtypes but not at M2, M3, or M5 under comparable conditions [2].

Receptor binding kinetics Ligand-receptor interaction Functional selectivity

Xanomeline Application Scenarios: Research and Industrial Use Cases Based on Evidence


Schizophrenia Preclinical Research: M4-Mediated Antipsychotic Mechanism Studies

Based on xanomeline's demonstrated functional M1/M4 selectivity [1] and its clinical efficacy in the EMERGENT-2 Phase 3 trial showing 9.6-point PANSS reduction versus placebo [2], xanomeline is the reference compound of choice for preclinical investigations of M4-mediated antipsychotic mechanisms. Its wash-resistant persistent binding at M1/M4 receptors [3] and biased agonism profile at M4 [4] make it uniquely suitable for dissecting the specific signaling pathways underlying antipsychotic efficacy without dopamine D2 receptor engagement.

Alzheimer's Disease Psychosis and Agitation Research

Xanomeline's dose-dependent improvements in behavioral disturbance and reduction in hallucinations, agitation, delusions, and vocal outbursts in Alzheimer's patients [1] support its use in research targeting psychosis associated with neurodegenerative disorders. The ongoing Phase 3 ADEPT program evaluating KarXT for Alzheimer's disease psychosis [2] validates xanomeline's translational relevance in this indication. The compound's in vivo PI hydrolysis stimulation [3] provides a biochemical correlate for its cognitive and behavioral effects, making it a valuable tool compound for Alzheimer's behavioral symptom research.

Muscarinic Receptor Pharmacology and Biased Signaling Studies

Xanomeline's distinct functional selectivity for M1 over M2 receptors compared to milameline's inverse M2-over-M1 preference [1], combined with its documented biased agonism at M4 away from ERK1/2 phosphorylation [2] and wash-resistant persistent binding kinetics [3], makes it an essential tool compound for GPCR pharmacology studies. Researchers investigating biased signaling, functional selectivity, or ligand residence time at muscarinic receptors should select xanomeline as a reference compound with well-characterized, non-redundant pharmacological properties.

Antipsychotic Drug Development: D2-Sparing Mechanism Benchmarking

As the first FDA-approved antipsychotic in decades that does not directly block dopamine D2 receptors [1], xanomeline (as KarXT/Cobenfy) serves as the benchmark compound for developing and validating D2-sparing antipsychotic candidates. Its favorable long-term metabolic profile with mean 2.6 kg weight reduction at 52 weeks [2]—contrasting with weight gain associated with standard atypical antipsychotics—establishes a differentiated safety benchmark. Researchers developing novel antipsychotic mechanisms should include xanomeline as a positive control in preclinical models of psychosis and as a comparator for metabolic safety profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanomeline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.